molecular formula C16H16N2O2 B12576717 2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- CAS No. 200629-39-6

2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)-

Cat. No.: B12576717
CAS No.: 200629-39-6
M. Wt: 268.31 g/mol
InChI Key: YBWBIXISXCYOCC-CJNGLKHVSA-N
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Description

2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrrolidinone ring substituted with a methoxyphenyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst can yield the desired product through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4R,5R)-
  • **2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4S,5S)-
  • **2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)-, (4S,5R)-

Uniqueness

The (4R,5S) configuration of 2-Pyrrolidinone, 4-(4-methoxyphenyl)-5-(2-pyridinyl)- imparts unique stereochemical properties that can influence its reactivity and biological activity. This specific configuration may offer advantages in terms of selectivity and potency in various applications compared to its stereoisomers.

Properties

CAS No.

200629-39-6

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

(4R,5S)-4-(4-methoxyphenyl)-5-pyridin-2-ylpyrrolidin-2-one

InChI

InChI=1S/C16H16N2O2/c1-20-12-7-5-11(6-8-12)13-10-15(19)18-16(13)14-4-2-3-9-17-14/h2-9,13,16H,10H2,1H3,(H,18,19)/t13-,16+/m1/s1

InChI Key

YBWBIXISXCYOCC-CJNGLKHVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CC(=O)N[C@@H]2C3=CC=CC=N3

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC2C3=CC=CC=N3

Origin of Product

United States

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